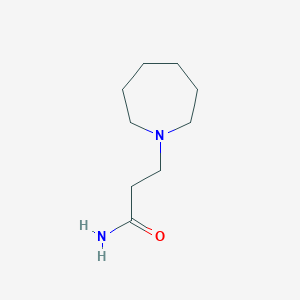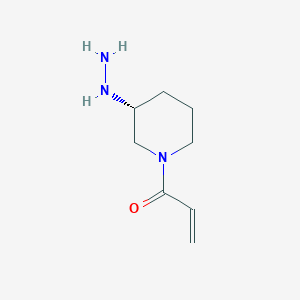![molecular formula C10H16O2 B11915661 1-Oxaspiro[4.5]decane-4-carboxaldehyde CAS No. 74076-80-5](/img/structure/B11915661.png)
1-Oxaspiro[4.5]decane-4-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[45]decane-4-carboxaldehyde is a chemical compound with the molecular formula C10H16O2 It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decane-4-carboxaldehyde can be synthesized through various methods. One notable method involves the Prins/pinacol reaction , which is a Lewis acid-catalyzed cascade process. This method allows for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones with excellent selectivity and yields . Another method involves the [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones, catalyzed by copper, to produce enantioenriched 1-oxaspiro[4.5]decanes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxaspiro[4.5]decane-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The spirocyclic structure allows for various substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: 1-Oxaspiro[4.5]decane-4-carboxylic acid.
Reduction: 1-Oxaspiro[4.5]decane-4-methanol.
Substitution: Various substituted oxaspiro compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[4.5]decane-4-carboxaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: The unique spirocyclic structure is of interest for the development of new pharmaceuticals.
Material Science:
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[4.5]decane-4-carboxaldehyde largely depends on its chemical reactivity. The spirocyclic structure allows for unique interactions with various molecular targets. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through a series of electron transfer steps. The specific pathways and molecular targets involved can vary depending on the reaction conditions and the presence of catalysts.
Vergleich Mit ähnlichen Verbindungen
- 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- 1-Oxaspiro[4.5]decane-4-methanol
- 1-Oxaspiro[4.5]decane-4-carboxylic acid
Uniqueness: 1-Oxaspiro[4.5]decane-4-carboxaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its analogs. This allows for a broader range of chemical transformations and applications in synthesis.
Eigenschaften
CAS-Nummer |
74076-80-5 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-oxaspiro[4.5]decane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-9-4-7-12-10(9)5-2-1-3-6-10/h8-9H,1-7H2 |
InChI-Schlüssel |
WLMYHZZWUYXKPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(CCO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)


![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)




![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)


